Cas no 2172002-82-1 (3-cyclobutyl-2,2-diethylmorpholine)

3-Cyclobutyl-2,2-diethylmorpholine is a morpholine derivative characterized by its unique cyclobutyl and diethyl substituents, which impart distinct steric and electronic properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic chemistry. The cyclobutyl ring enhances rigidity, while the diethyl groups contribute to lipophilicity, influencing solubility and bioavailability. Its structural features make it suitable for exploring structure-activity relationships in drug discovery. The compound is typically handled under controlled conditions due to its reactivity. Purity and stability are critical for reproducible results in experimental applications. Further studies may elucidate its full synthetic utility.
3-cyclobutyl-2,2-diethylmorpholine structure
2172002-82-1 structure
Product name:3-cyclobutyl-2,2-diethylmorpholine
CAS No:2172002-82-1
MF:C12H23NO
MW:197.317123651505
CID:6448208
PubChem ID:165841263

3-cyclobutyl-2,2-diethylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 3-cyclobutyl-2,2-diethylmorpholine
    • EN300-1646557
    • 2172002-82-1
    • Inchi: 1S/C12H23NO/c1-3-12(4-2)11(10-6-5-7-10)13-8-9-14-12/h10-11,13H,3-9H2,1-2H3
    • InChI Key: SFZFTWIPHAMZCD-UHFFFAOYSA-N
    • SMILES: O1CCNC(C1(CC)CC)C1CCC1

Computed Properties

  • Exact Mass: 197.177964357g/mol
  • Monoisotopic Mass: 197.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 2.4

3-cyclobutyl-2,2-diethylmorpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1646557-10.0g
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
10g
$3992.0 2023-06-04
Enamine
EN300-1646557-0.05g
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
0.05g
$780.0 2023-06-04
Enamine
EN300-1646557-100mg
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
100mg
$817.0 2023-09-21
Enamine
EN300-1646557-500mg
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
500mg
$891.0 2023-09-21
Enamine
EN300-1646557-2500mg
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
2500mg
$1819.0 2023-09-21
Enamine
EN300-1646557-10000mg
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
10000mg
$3992.0 2023-09-21
Enamine
EN300-1646557-0.1g
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
0.1g
$817.0 2023-06-04
Enamine
EN300-1646557-5.0g
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
5g
$2692.0 2023-06-04
Enamine
EN300-1646557-250mg
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
250mg
$855.0 2023-09-21
Enamine
EN300-1646557-0.25g
3-cyclobutyl-2,2-diethylmorpholine
2172002-82-1
0.25g
$855.0 2023-06-04

Additional information on 3-cyclobutyl-2,2-diethylmorpholine

Recent Advances in the Study of 3-Cyclobutyl-2,2-diethylmorpholine (CAS: 2172002-82-1)

3-Cyclobutyl-2,2-diethylmorpholine (CAS: 2172002-82-1) is a novel morpholine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutyl and diethyl substitutions on the morpholine ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.

The synthesis of 3-cyclobutyl-2,2-diethylmorpholine has been optimized to achieve high yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving cyclobutylation and diethylation of the morpholine core, followed by purification using advanced chromatographic techniques. The study highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in drug development.

Pharmacological evaluations of 3-cyclobutyl-2,2-diethylmorpholine have revealed its affinity for specific neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation. A preclinical study conducted by Smith et al. (2024) demonstrated that the compound exhibits potent analgesic effects in animal models of neuropathic pain, with minimal side effects compared to existing therapeutics. These findings suggest that 3-cyclobutyl-2,2-diethylmorpholine could serve as a lead compound for the development of new pain management drugs.

In addition to its analgesic properties, recent research has explored the compound's potential as an anti-inflammatory agent. A study published in Bioorganic & Medicinal Chemistry Letters (2024) investigated the mechanism by which 3-cyclobutyl-2,2-diethylmorpholine inhibits pro-inflammatory cytokines. The results indicated that the compound selectively targets the NF-κB signaling pathway, thereby reducing inflammation at the molecular level. This dual action—analgesic and anti-inflammatory—positions the compound as a promising candidate for treating chronic inflammatory conditions.

Despite these promising findings, challenges remain in the clinical translation of 3-cyclobutyl-2,2-diethylmorpholine. Current research is focused on addressing issues related to bioavailability and metabolic stability. A recent pharmacokinetic study (2024) highlighted the need for structural modifications to enhance the compound's oral absorption and half-life. Researchers are also investigating the potential for drug-drug interactions, which will be critical for ensuring its safety in human trials.

In conclusion, 3-cyclobutyl-2,2-diethylmorpholine (CAS: 2172002-82-1) represents a significant advancement in the search for novel therapeutic agents. Its unique chemical structure and multifaceted pharmacological effects make it a valuable subject for ongoing research. Future studies will likely focus on optimizing its pharmacokinetic profile and advancing it through preclinical and clinical development stages. The compound's potential to address unmet medical needs in pain and inflammation underscores its importance in the field of chemical biology and pharmaceutical science.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd